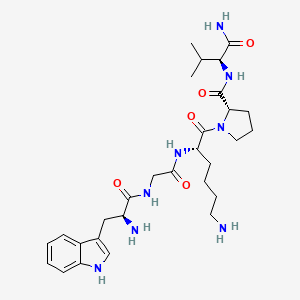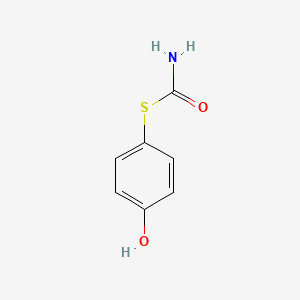
Thiocarbamic acid, p-hydroxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a thiocarbamate group attached to a p-hydroxyphenyl group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiocarbamic acid, p-hydroxyphenyl ester can be synthesized through the reaction of dithiocarbonic acid-O,S-diesters with primary or secondary amines in aqueous or alcoholic solution . Another method involves the reaction of monothiocarbonic acid-O-ester-chlorides with the corresponding amines . The reaction conditions typically range between 20°C and 120°C, and the process may involve the use of elementary sulfur .
Industrial Production Methods
In industrial settings, this compound is produced by reacting salts of dithiocarbonic acid-O-esters (xanthogenates) with primary or secondary aliphatic amines in the presence of elementary sulfur . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester, resulting in a carboxylate salt and an alcohol.
Major Products
Acidic Hydrolysis: Produces a carboxylic acid and an alcohol.
Basic Hydrolysis: Produces a carboxylate salt and an alcohol.
Wissenschaftliche Forschungsanwendungen
Thiocarbamic acid, p-hydroxyphenyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocarbamates: Compounds containing the thiocarbamate group, such as S-alkyl thiocarbamates.
Esters: General esters like ethyl acetate and methyl butyrate
Uniqueness
Thiocarbamic acid, p-hydroxyphenyl ester is unique due to its combination of a thiocarbamate group with a p-hydroxyphenyl group, which imparts specific chemical and physical properties that are valuable in various applications .
Eigenschaften
CAS-Nummer |
63716-25-6 |
|---|---|
Molekularformel |
C7H7NO2S |
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
S-(4-hydroxyphenyl) carbamothioate |
InChI |
InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10) |
InChI-Schlüssel |
CWDSCOFTWICACB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1O)SC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



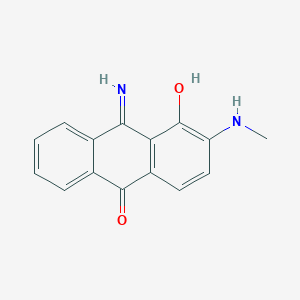
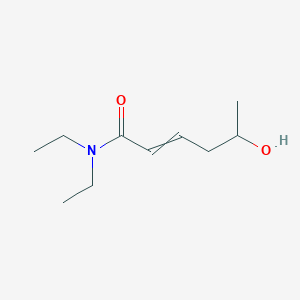

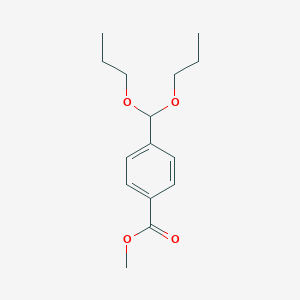
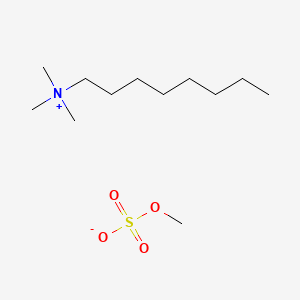
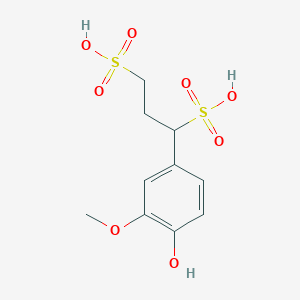
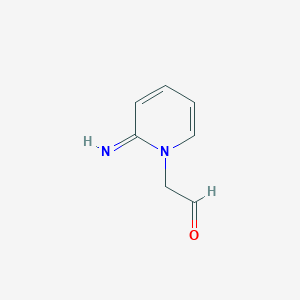
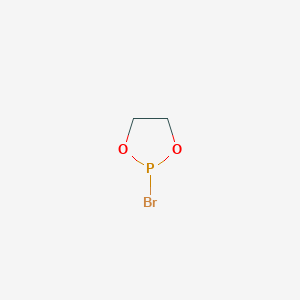
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)

